2,2'-Dimethyl-5,5'-bibenzoxazole
Description
Properties
IUPAC Name |
2-methyl-5-(2-methyl-1,3-benzoxazol-5-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-9-17-13-7-11(3-5-15(13)19-9)12-4-6-16-14(8-12)18-10(2)20-16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGKDPWJOPRKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)OC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Materials Science
Polyimide Resins:
DMBBO is utilized in the formulation of polyimide resins, which are known for their thermal stability and mechanical properties. These resins are often used in electronics and aerospace applications due to their excellent heat resistance and low thermal expansion. The incorporation of DMBBO into polyimide formulations enhances the thermal stability and mechanical strength of the resulting materials, making them suitable for high-performance applications .
Corrosion Resistance:
Research indicates that DMBBO can be combined with other compounds to create coatings that provide corrosion resistance, particularly for copper and its alloys. This application is crucial in industries where metal protection is essential, such as electronics manufacturing and construction .
Pharmacology
Anticancer Activity:
Recent studies have highlighted the potential of DMBBO derivatives as anticancer agents. For instance, several benzoxazole derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). These derivatives exhibited significant cytotoxicity with IC50 values indicating their effectiveness as potential therapeutic agents .
Mechanism of Action:
The mechanism by which DMBBO derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, certain derivatives have been shown to cause late apoptosis in glioma cells, suggesting a selective action against tumor cells while sparing normal cells . Additionally, some DMBBO derivatives have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE), which further supports their potential therapeutic applications .
Organic Synthesis
Building Block for Complex Molecules:
DMBBO serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with diverse functionalities. Researchers have successfully utilized DMBBO in the synthesis of complex molecules that exhibit biological activity or serve as precursors for pharmaceuticals .
Ligand Chemistry:
In coordination chemistry, DMBBO has been explored as a ligand for metal complexes. For instance, when reacted with transition metals such as ruthenium, it forms stable complexes that can be used in catalysis or as probes in biological systems . The ability to form chelates enhances the versatility of DMBBO in synthetic applications.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Properties
Thermal and Mechanical Properties
- Polyimides Containing Bibenzoxazoles : Polymers derived from 2,2′-bibenzoxazole-5,5′-diamine (DBOA) exhibit a glass transition temperature (Tg) of 395°C and a coefficient of thermal expansion (CTE) of 8.9 ppm/°C, outperforming traditional benzoxazole-based polyimides due to enhanced molecular packing from methyl substituents .
- Thermal Stability of Isomers : –15 shows that methyl positioning significantly affects stability. For azidotetrazoles, 1,1′-dimethyl isomers are more thermally stable than 2,2′-dimethyl analogs. This suggests that substituent placement in bibenzoxazoles similarly impacts decomposition thresholds .
Table 2: Thermal Properties
Electronic and Optical Properties
- Nonlinear Optical (NLO) Performance: In ′-dimethyl-5,5′-bioxazole as a π-linker in DPTM-7 yields an average polarizability (⟨α⟩) of 615.55 a.u., lower than 5,5′-dimethyl-2,2′-bifuran (668.19 a.u.). The electron-withdrawing oxazole rings in bibenzoxazoles reduce polarizability compared to furan-based systems .
- Luminescence and Charge Transfer : Bibenzoxazole’s fused rings facilitate strong charge-transfer complexes (CTCs), critical for OLED applications. In contrast, bipyridines like 5,5′-dimethyl-2,2′-bipyridine excel as photosensitizers due to their metal-binding ability .
Preparation Methods
Solvent Systems and Reaction Kinetics
Comparative studies of solvent effects reveal critical structure-solvent interactions:
| Solvent System | Temp (°C) | Time (h) | Yield (%) | (g/mol) |
|---|---|---|---|---|
| Dioxane/HFIP (1:1) | 60 | 24 | 92 | 15,200 |
| Acetic Acid/HFIP (3:1) | 59 | 168 | 98 | 18,400 |
| DMF | 80 | 48 | 67 | 8,100 |
Data adapted from polymerization studies of analogous bibenzoxazole systems. Acetic acid/hexafluoroisopropanol (HFIP) mixtures provided optimal balance between reactivity and solubility, enabling complete monomer conversion.
Catalyst Screening
Trifluoroacetic acid (TFA) outperforms other Brønsted acids in promoting imidate activation:
-
TFA (1 eq) : 98% yield,
-
HSO (1 eq) : 72% yield,
-
p-TsOH (1 eq) : 85% yield,
The strong acid strength combined with low nucleophilicity of TFA prevents side reactions with electron-rich benzoxazole rings.
Advanced Purification Techniques
Distillation Protocols
High-vacuum fractional distillation (0.5 mmHg) of methyl perfluorosebacimidate precursors:
-
Forerun (68°C) : 20% recovery, purity 89%
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Center cut (68°C) : 60% recovery, purity 99.5%
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Residue : Polymerized byproducts
Using center-cut imidate esters increased final product yields from 75% to 98%.
Crystallization Optimization
Recrystallization from toluene/hexane mixtures:
-
Solvent ratio : 3:1 toluene/hexane
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Cooling rate : 0.5°C/min
-
Final purity : 99.8% by HPLC
This protocol eliminated colored impurities while maintaining crystalline morphology critical for polymer processing.
Molecular Weight Control Strategies
Kinetic Analysis of Polycondensation
Time-dependent molecular weight data reveal rapid chain growth:
| Reaction Time (days) | (g/mol) | PDI |
|---|---|---|
| 2 | 8,300 | 1.12 |
| 7 | 18,400 | 1.09 |
| 14 | 18,900 | 1.14 |
| 21 | 19,200 | 1.18 |
Molecular weight plateaus after 7 days, indicating exhaustion of reactive end groups.
Stoichiometric Balancing
Maintaining 1:1 molar ratio of dihydroxybenzidine to imidate ester prevents premature chain termination:
-
Excess diamine : decreases 40%
-
Excess imidate : Branched structures form
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Equimolar : Linear polymers with
Industrial-Scale Production Considerations
Q & A
Q. What are the common synthetic routes for 2,2'-Dimethyl-5,5'-bibenzoxazole, and how do reaction conditions influence product purity?
The synthesis typically involves condensation reactions of substituted precursors. For example, oxidative cleavage of enamine intermediates derived from 5,5'-dimethyl-2,2'-bipyridine (using reagents like sodium periodate) can yield dialdehydes, which are further condensed with diamines to form benzoxazole derivatives . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) critically affect purity. For instance, refluxing in dimethyl sulfoxide (DMSO) followed by controlled crystallization in water-ethanol mixtures is a standard method to achieve >65% yield with minimal impurities .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy : NMR (¹H/¹³C) confirms molecular structure, while fluorescence spectroscopy (e.g., λem at 400–500 nm) characterizes optoelectronic properties .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 resolves molecular geometry and packing. For example, SC-XRD data for related benzoxazole derivatives show mean C–C bond lengths of 1.39–1.42 Å and R factors <0.05, indicating high precision .
Q. How is thermal stability assessed for this compound, and what parameters define its safety profile?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard. For this compound analogs, decomposition onset temperatures (Td) often exceed 300°C, with exothermic peaks in DSC indicating stability under high-temperature conditions . Safety protocols (e.g., handling under inert atmospheres) are critical due to potential exothermic decomposition .
Advanced Research Questions
Q. What computational methods can predict the electronic properties of this compound derivatives?
Density functional theory (DFT) calculations optimize molecular geometries and predict HOMO-LUMO gaps. For example, benzoxazole-containing polyimides exhibit charge-transfer complexes (CTCs) with HOMO-LUMO gaps <3.0 eV, correlating with experimental fluorescence data . Software like Gaussian or ORCA, combined with crystallographic data, validates these models .
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?
SHELX programs (e.g., SHELXL) are robust for handling twinned data or disordered regions. For instance, refining high-resolution data (d-spacing <0.8 Å) with restraints on bond lengths and angles improves R-factor convergence (<0.05) . Advanced options like TWIN/BASF commands in SHELXL address pseudo-merohedral twinning .
Q. What strategies mitigate contradictions in fluorescence quantum yield measurements for benzoxazole derivatives?
Discrepancies often arise from solvent polarity or aggregation-induced quenching. Standardizing solvent systems (e.g., anhydrous THF) and using integrating sphere setups for quantum yield calculations reduce variability. For example, 2,6-dithiophene-substituted benzoxazoles show ΦF = 0.45–0.60 in non-polar solvents, dropping to <0.30 in polar media .
Q. How do steric and electronic effects of methyl substituents influence host-guest interactions in bibenzoxazole-based cryptands?
Methyl groups at the 5,5'-positions enhance rigidity and preorganize cryptands for selective ion binding. Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict higher binding affinity for Cu²⁺ over Co²⁺ (ΔG = −25 vs. −18 kJ/mol) due to favorable orbital overlap . Experimental validation via titration calorimetry or UV-Vis spectroscopy is recommended .
Methodological Tables
Q. Table 1. Thermal Properties of Benzoxazole Derivatives
| Compound | Tg (°C) | CTE (ppm/°C) | Td (°C) | Source |
|---|---|---|---|---|
| DBOA-BPDA Polyimide | 395 | 8.9 | 520 | |
| 2,2'-Dimethyl Analog | 320* | 12.3* | 310* |
*Predicted values from analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
